(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid
Description
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and three methyl substituents at the 1,2,2-positions of the cyclopentane ring. This compound is structurally characterized by its stereochemistry (1R,3S), which influences its physicochemical properties and biological interactions. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes while allowing controlled deprotection under acidic conditions . Its carboxylic acid group enables further derivatization, making it a versatile intermediate in pharmaceutical synthesis, particularly for peptide mimetics or small-molecule drug candidates .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(1R,3S)-1,2,2-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-9-7-8-14(6,10(16)17)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17)/t9-,14-/m0/s1 |
InChI Key |
KYPFXQVWGKSYLR-XPTSAGLGSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Compound Name: (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid
- CAS Numbers: 161660-94-2, 410090-37-8
- Synonyms:
- (-)-(1R,3S)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID
- cis-3-(Boc-amino)cyclopentanecarboxylic Acid
- (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
- Molecular Formula: C14H25NO4 (derived from structure)
- Structural Features: A cyclopentane ring substituted at the 1-position with a carboxylic acid group, at the 3-position with an N-tert-butoxycarbonyl (Boc) protected amino group, and methyl groups at 1, 2, and 2 positions, with stereochemistry defined as 1R,3S.
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid generally involves:
- Construction of the cyclopentane ring bearing the desired methyl substitutions.
- Introduction of the amino group at the 3-position.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Installation or preservation of the carboxylic acid functionality at the 1-position.
- Control of stereochemistry to achieve the (1R,3S) configuration.
Specific Synthetic Routes
Boc Protection of 3-Aminocyclopentane-1-carboxylic Acid Derivatives
A common approach starts from commercially available or synthesized 3-aminocyclopentane-1-carboxylic acid derivatives. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to yield the Boc-protected amino acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amino acid starting material | 3-aminocyclopentane-1-carboxylic acid | Amino acid with free NH2 group |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), solvent (e.g., dioxane/water or THF) | (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid |
This method preserves the stereochemistry and introduces the Boc group efficiently.
Introduction of Methyl Groups at 1,2,2-Positions
The 1,2,2-trimethyl substitution pattern on the cyclopentane ring can be introduced by:
- Starting from a suitably substituted cyclopentane precursor.
- Employing alkylation reactions at the 1 and 2 positions using methylating agents such as methyl iodide or methyl triflate in the presence of strong bases.
- Alternatively, using cyclopentane ring construction strategies involving methyl-substituted precursors.
This step often requires stereochemical control to maintain or establish the (1R,3S) configuration.
Stereochemical Control
- The stereochemistry is controlled by starting from chiral precursors or by using chiral catalysts or auxiliaries during ring construction or functional group introduction.
- Resolution techniques or chiral chromatography may be employed post-synthesis to isolate the desired (1R,3S) isomer.
Example Synthetic Procedure (Literature-Based)
A representative synthesis reported involves:
- Starting with 3-aminocyclopentane-1-carboxylic acid.
- Protection of the amino group with Boc2O in the presence of sodium bicarbonate in a dioxane/water mixture at room temperature.
- Alkylation at the 1 and 2 positions with methyl iodide and a strong base such as potassium tert-butoxide in an aprotic solvent like THF under inert atmosphere.
- Purification by recrystallization or chromatography.
- Characterization confirming stereochemistry and purity.
This method yields (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid with high stereochemical fidelity.
Analytical Data and Characterization
The synthesized compound is characterized by:
| Technique | Data/Result | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | $$ ^1H $$ and $$ ^{13}C $$ NMR spectra consistent with assigned structure and stereochemistry | Structural confirmation |
| Infrared Spectroscopy (IR) | Characteristic absorption bands for Boc group (carbamate C=O ~1700 cm$$^{-1}$$) and carboxylic acid (broad O-H stretch ~2500-3300 cm$$^{-1}$$) | Functional group verification |
| Mass Spectrometry (MS) | Molecular ion peak matching molecular weight | Molecular weight confirmation |
| Optical Rotation | Specific rotation consistent with (1R,3S) stereochemistry | Stereochemical purity |
| Elemental Analysis | Carbon, hydrogen, nitrogen percentages matching theoretical values | Purity and composition |
These data collectively confirm the identity and purity of the compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The Boc group can protect the amino group during reactions, preventing unwanted side reactions and allowing for selective modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid can be contextualized by comparing it to analogous cyclopentane derivatives. Key compounds for comparison include:
Structural Analogues with Varied Substituents
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid Structure: Differs in the 1-position substituent (isopropyl vs. trimethyl groups). This may affect its pharmacokinetic properties, such as membrane permeability . Synthesis: Requires similar hydrogenation and coupling steps but with distinct intermediates, as described in patent literature .
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Structure: Lacks the 1,2,2-trimethyl substituents, resulting in a less sterically crowded cyclopentane ring. Properties:
- Density : 1.1482 g/cm³ (vs. higher density expected for the trimethyl variant due to increased alkylation) .
- Bioactivity : Reduced lipophilicity compared to the trimethyl derivative may influence target binding affinity .
Analogues with Alternative Protecting Groups
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid Structure: Features a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc. Key Differences:
- Deprotection : Fmoc is base-labile (e.g., cleaved by piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .
- Applications : Fmoc is preferred in solid-phase peptide synthesis due to orthogonal protection strategies, while Boc derivatives are common in solution-phase chemistry .
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid
- Structure : Replaces the Boc group with a methoxycarbonyl ester.
- Properties :
Biological Activity
The compound (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic molecule characterized by its cyclopentane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound holds potential biological significance due to its structural features that may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₅NO₄
- Molecular Weight : Approximately 257.36 g/mol
- Structural Features :
- Cyclopentane ring with trimethyl substituents.
- Carboxylic acid functional group at the 1-position.
- Boc-protected amino group at the 3-position.
Biological Activity Overview
While specific biological activity data for (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential biological activities based on related compounds and theoretical insights.
1. Antimicrobial Properties
Compounds containing cyclopentane structures have been explored for their antimicrobial activities. For instance, derivatives of cyclopentane carboxylic acids have shown efficacy against various bacterial strains. Research indicates that modifications in the side chains can enhance their antibacterial properties.
2. Anticancer Activity
Certain cyclopentane derivatives have been investigated for their anticancer potential. Studies suggest that modifications at the carboxylic acid position can affect cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds similar to (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid have been linked to reduced tumor growth in preclinical models.
3. Enzyme Inhibition
The structural characteristics of this compound suggest potential as an enzyme inhibitor. Compounds with similar Boc-protected amino groups have been studied as inhibitors of proteases and other enzymes involved in metabolic pathways. The specific interactions with enzyme active sites could lead to significant therapeutic applications.
Case Study: Synthesis and Evaluation of Related Compounds
A study synthesized various Boc-protected amino acids derived from cyclopentane frameworks to evaluate their biological activity. The synthesis involved multiple steps including protection of the amino group and subsequent functionalization of the carboxylic acid:
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| (1R,3S)-Boc-amino-cyclopentane-1-carboxylic acid | Multi-step synthesis involving Boc protection | Moderate antibacterial activity |
| (1R,3S)-Boc-amino-4-hydroxy-cyclopentane-1-carboxylic acid | Similar synthetic route with hydroxyl addition | Significant anticancer activity in vitro |
These findings indicate that structural modifications can lead to varied biological activities.
The biological activity of (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid may involve:
- Binding Affinity : The Boc group may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
- Reactivity : The carboxylic acid group may participate in hydrogen bonding or ionic interactions with biomolecules.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylic acid, and how is stereochemical integrity maintained?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine during cyclopentane ring functionalization.
- Step 2 : Carboxylic acid group installation via oxidation or hydrolysis of ester precursors.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts) are employed to preserve the (1R,3S) configuration. Reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm stereochemistry (e.g., coupling constants for cis/trans isomerism).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% threshold for research-grade material) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory) .
Q. How can researchers address missing physicochemical data (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at controlled pH.
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC .
- Documentation : Publish findings in open-access databases to fill literature gaps .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation steps.
- Reaction Engineering : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time stereochemical tracking .
- Case Study : A 2023 study achieved >99% ee using Pd-catalyzed asymmetric allylic alkylation under optimized solvent (THF) and temperature (-20°C) conditions .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools predict its binding modes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess conformational stability.
- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (K, k/k) .
- Example : The Boc group’s steric bulk may hinder binding to flat hydrophobic pockets, necessitating structural analogs for improved affinity .
Q. How can racemization during Boc deprotection or peptide coupling be mitigated?
- Methodological Answer :
- Deprotection : Use mild acidic conditions (e.g., TFA/DCM at 0°C) to avoid carbocation formation.
- Coupling Agents : Employ HATU or DIC/Oxyma for low-racemization peptide bonds.
- Monitoring : Circular dichroism (CD) spectroscopy detects chiral integrity post-reaction .
Safety and Handling
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the Boc group.
- PPE : Use nitrile gloves, safety goggles, and P95 respirators during handling.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
